2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate
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Overview
Description
2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17NO4 It is characterized by the presence of methoxy, phenoxy, and acetamido groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of vanillin and p-anisidine to form 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol . This intermediate is then further reacted with 2-(2-methylphenoxy)acetic acid under specific reaction conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL ACETATE
- 2-METHOXY-4-[(E)-[(4-METHYLPHENOXY)IMINO]METHYL]PHENYL ACETATE
- 2-METHOXY-4-[(E)-[(4-PHENYL-1-PIPERAZINYL)IMINO]METHYL]PHENYL ACETATE
Uniqueness
Compared to similar compounds, 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H20N2O5/c1-13-6-4-5-7-16(13)25-12-19(23)21-20-11-15-8-9-17(26-14(2)22)18(10-15)24-3/h4-11H,12H2,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
AELMPVUBGXFLGE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
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